4-Azido-1-methoxy-2-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

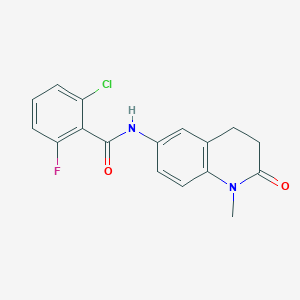

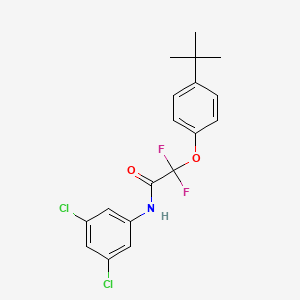

4-Azido-1-methoxy-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H6F3N3O . It has an average mass of 217.148 Da and a monoisotopic mass of 217.046295 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom . Detailed structural analysis such as bond lengths and angles would require more specific resources or computational chemistry methods.Aplicaciones Científicas De Investigación

Synthesis of Various Heterocycles

Azides, such as 4-Azido-1-methoxy-2-(trifluoromethyl)benzene, can be used in the synthesis of various heterocyclic compounds. These compounds can be prepared under different conditions, such as thermal, catalyzed, or non-catalyzed reaction conditions . The reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

One-Pot Domino Reaction

Organic azides can be used in one-pot domino reactions to synthesize various heterocycles . This process involves the use of catalysts in the chemoselectivity favoring C−H and C-N bonds .

Ugi Four-Component Reaction

The Ugi four-component reaction is another application of organic azides. This reaction is a one-pot procedure that involves the reaction of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid .

Aza-Michael Addition

Organic azides can participate in nucleophilic addition reactions, such as the Aza-Michael addition . This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound .

[3+2] Cycloaddition

Organic azides can also be used in cycloaddition reactions, such as the [3+2] cycloaddition . This reaction involves the formation of a five-membered ring from the reaction of a dipolarophile with a 1,3-dipole .

Mixed Addition/Cyclization/Oxygen

Organic azides can participate in mixed addition/cyclization/oxygen reactions . This process involves the addition of a nucleophile to a carbonyl compound, followed by cyclization and oxygenation .

Insertion Reaction of C-H Amination

Organic azides can be used in the insertion reaction of C-H amination . This reaction involves the insertion of a nitrogen atom into a carbon-hydrogen bond .

Pharmaceutical Testing

This compound can be used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .

Safety and Hazards

While specific safety and hazard information for 4-Azido-1-methoxy-2-(trifluoromethyl)benzene is not available in the searched resources, related compounds such as 1-Azido-4-(trifluoromethyl)benzene have hazard statements including flammability, skin irritation, eye irritation, and specific target organ toxicity . It’s important to handle all chemical compounds with appropriate safety measures.

Propiedades

IUPAC Name |

4-azido-1-methoxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O/c1-15-7-3-2-5(13-14-12)4-6(7)8(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNGSFRBKUARRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=[N+]=[N-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2749057.png)

![[2-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2749058.png)

![N-(2,6-difluorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2749059.png)

![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2749060.png)

![3-Cyclopropyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2749062.png)

![7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2749067.png)

![N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride](/img/structure/B2749071.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2749072.png)